Product packaging for Acetonitrile-13C2(Cat. No.:CAS No. 1722-25-4)

Acetonitrile-13C2

Cat. No.: B154446
CAS No.: 1722-25-4
M. Wt: 43.037 g/mol
InChI Key: WEVYAHXRMPXWCK-ZDOIIHCHSA-N
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Description

Rationale for Carbon-13 Isotopic Labeling in Molecular Probes

Carbon-13 (¹³C) is a particularly valuable stable isotope for labeling molecular probes for several key reasons. As carbon forms the fundamental backbone of virtually all organic and biological molecules, labeling with ¹³C allows researchers to trace the core structure of a compound through complex chemical and biological transformations. frontiersin.org

A primary advantage of ¹³C is that it is a non-radioactive stable isotope. This ensures that ¹³C-labeled compounds can be used safely in metabolic studies, both in vitro and in vivo, without the handling and disposal concerns associated with radioactive isotopes like Carbon-14 (¹⁴C). imist.ma Furthermore, compounds labeled with ¹³C retain the same chemical and biological properties as their unlabeled versions, ensuring that their behavior within a system is representative of the native molecule.

Analytically, ¹³C offers distinct advantages. In mass spectrometry, the predictable mass shift of a ¹³C-labeled compound allows it to be easily differentiated from its natural abundance counterpart, making it an ideal internal standard for accurate quantification in proteomics and metabolomics. acs.org In NMR spectroscopy, ¹³C provides direct insight into the carbon skeleton of a molecule. frontiersin.org While the natural abundance of ¹³C is low (1.1%), isotopic enrichment dramatically enhances the NMR signal, enabling advanced experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) to map carbon-carbon connectivity directly. frontiersin.org This capability is invaluable for structural elucidation and for tracking carbon atom rearrangements in metabolic pathways. wikipedia.org

Table 2: Comparison of Carbon Isotopes

Property Carbon-12 (¹²C) Carbon-13 (¹³C) Carbon-14 (¹⁴C)
Natural Abundance ~98.9% ~1.1% Trace amounts
Radioactivity Stable Stable Radioactive
Half-life N/A N/A ~5730 years

| Primary Use in Labeling | Reference isotope | Stable isotope tracer (MS, NMR) | Radioisotopic tracer |

Overview of Acetonitrile-13C2 within Contemporary Research Paradigms

This compound is the isotopically labeled form of acetonitrile (B52724) (CH₃CN) where both carbon atoms in the molecule have been replaced with the stable isotope ¹³C, resulting in the chemical formula ¹³CH₃¹³CN. sigmaaldrich.com This specific labeling provides a distinct mass shift of +2 compared to unlabeled acetonitrile, making it an invaluable tool in modern analytical chemistry. sigmaaldrich.com

Its primary application is as a high-purity, labeled solvent and internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). itwreagents.com In fields like proteomics and metabolomics, where acetonitrile is a common component of the mobile phase for separating complex mixtures, this compound is added to samples in known concentrations. acs.org Because it co-elutes with any unlabeled acetonitrile and has nearly identical physicochemical properties, it serves as a perfect internal standard to correct for variations in instrument response and sample matrix effects, thereby significantly improving the accuracy and precision of quantification. acs.org

Beyond its use as a standard, this compound also functions as a labeled two-carbon building block in organic synthesis. mdpi.com This allows for the creation of more complex molecules that contain the ¹³C label in specific positions, which can then be used as probes to investigate reaction mechanisms and metabolic pathways. imist.ma In NMR spectroscopy, the presence of two adjacent ¹³C nuclei allows for the measurement of ¹³C-¹³C coupling constants, providing detailed structural information and insights into chemical exchange processes. capes.gov.brresearchgate.net

Table 3: Physicochemical Properties of this compound

Property Value
Chemical Formula ¹³CH₃¹³CN
Molecular Weight 43.04 g/mol sigmaaldrich.com
CAS Number 1722-25-4 sigmaaldrich.com
Density 0.824 g/mL at 25 °C sigmaaldrich.com
Boiling Point 81-82 °C sigmaaldrich.com
Melting Point -48 °C sigmaaldrich.com
Isotopic Purity Typically ≥99 atom % ¹³C sigmaaldrich.com

| Mass Shift | M+2 sigmaaldrich.com |

Table of Mentioned Compounds

Compound Name
Acetonitrile
This compound
Acetone
Aniline
Butadiene
Buthionine sulfoximine
Carbon dioxide
Carbon monoxide
Celecoxib
Cobalt heme
Cyanogen (B1215507) chloride
Diclofenac
Dimethyl sulfoxide
Ethanol
Ethyl acetate
Formaldehyde
Formic acid
Fructose 6-phosphate
Glyceraldehyde 3-phosphate
Glycolonitrile
Hydrogen cyanide
Iodomethane
Malononitrile
Methanol
Phenyl isothiocyanate
Phenytoin
Pyruvate
Sedoheptulose 7-phosphate
Serine
Thiamine
Tolbutamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N B154446 Acetonitrile-13C2 CAS No. 1722-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466409
Record name Acetonitrile-13C2
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Molecular Weight

43.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-25-4
Record name Acetonitrile-13C2
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Record name Acetonitrile-13C2
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Synthetic Methodologies and Isotopic Enrichment for Acetonitrile 13c2

Strategies for Carbon-13 Incorporation in Acetonitrile (B52724) Synthesis

The primary strategy for synthesizing Acetonitrile-13C2 revolves around the conversion of a two-carbon precursor already enriched with ¹³C at both carbon atoms. A common and industrially relevant method for producing unlabeled acetonitrile is the catalytic ammonolysis of acetic acid, a process that can be adapted for isotopic labeling. researchgate.net This reaction typically involves passing a mixture of acetic acid and ammonia (B1221849) over a catalyst, such as γ-alumina, at elevated temperatures. researchgate.net

¹³CH₃¹³COOH + NH₃ ⇌ ¹³CH₃¹³CONH₂ + H₂O ¹³CH₃¹³CONH₂ → ¹³CH₃¹³CN + H₂O

By using doubly-labeled acetic acid (Acetic acid-1,2-¹³C₂), the ¹³C isotopes are carried through the reaction sequence directly into the final acetonitrile product.

The selection of the starting material is the most critical factor in the synthesis of this compound. The precursor must contain the desired ¹³C isotopes in the correct positions. Cost-effective and readily available isotope sources are foundational to these syntheses. univie.ac.at For this compound, the ideal precursors are two-carbon molecules that have been fully labeled.

Precursor CompoundFormulaRole in Synthesis
Acetic acid-1,2-¹³C₂¹³CH₃¹³COOHA primary precursor that reacts with ammonia to form the acetamide (B32628) intermediate, which is then dehydrated to this compound. researchgate.net
Sodium acetate-¹³C₂¹³CH₃¹³COONaA salt that can be converted to acetic acid-1,2-¹³C₂ before undergoing ammonolysis.
Acetamide-1,2-¹³C₂¹³CH₃¹³CONH₂An intermediate that can be directly dehydrated to yield the final product.
Methyl iodide-¹³C¹³CH₃IA common and cost-effective source for a single ¹³C-labeled methyl group, though not sufficient on its own for producing the doubly-labeled product. univie.ac.at

For this compound, where both carbon atoms are labeled, the site-specificity is achieved by default through the choice of a fully labeled precursor. The synthetic route is designed to preserve the connectivity of the carbon skeleton from the starting material to the product. Unlike singly-labeled isotopologues such as Acetonitrile-1-¹³C (CH₃¹³CN) or Acetonitrile-2-¹³C (¹³CH₃CN), where the synthesis must specifically target either the nitrile or the methyl carbon, the synthesis of the ¹³C₂ version ensures labeling at both sites by starting with a molecule like Acetic acid-1,2-¹³C₂. eurisotop.com The ammonolysis reaction does not scramble the carbon atoms, thus maintaining the isotopic integrity of the precursor.

A robust total synthesis route for producing highly enriched this compound is the catalytic dehydration of Acetamide-1,2-¹³C₂. This process is often carried out in a continuous flow reactor over a solid catalyst.

Reaction Scheme:

Amide Formation: Acetic acid-1,2-¹³C₂ is reacted with ammonia. This acid-base reaction forms ammonium acetate-¹³C₂, which upon heating, dehydrates to form Acetamide-1,2-¹³C₂.

Catalytic Dehydration: The resulting Acetamide-1,2-¹³C₂ is then passed over a dehydrating catalyst.

The reaction conditions are optimized to maximize the yield of acetonitrile while minimizing the formation of by-products.

ParameterTypical Value/ConditionRationale
Catalyst γ-Alumina (γ-Al₂O₃), potentially promoted with phosphoric acidProvides active sites for the dehydration of acetamide. researchgate.net
Reaction Temperature 360-390 °COptimal range to ensure a high reaction rate and yield while preventing catalyst carbidization (coking). researchgate.net
Reagent Ratio NH₃:CH₃COOH of (3-4):1An excess of ammonia shifts the equilibrium towards the formation of the acetamide intermediate, increasing the overall yield of acetonitrile.

Control of Isotopic Purity and Enrichment Levels

Ensuring high isotopic purity is paramount for the applications of this compound. The final product must be analyzed to confirm the level of ¹³C enrichment and to quantify the presence of other isotopologues (e.g., singly-labeled or unlabeled acetonitrile). High-resolution mass spectrometry (HRMS) is a primary analytical technique for this purpose. almacgroup.comresearchgate.net

The process involves:

Separation: The sample is often analyzed using a coupled technique like Liquid Chromatography-Mass Spectrometry (LC/MS) to separate the this compound from any impurities. almacgroup.com

Ionization and Detection: The purified compound is ionized, and its mass-to-charge ratio is measured with high precision by a mass analyzer, such as a Time-of-Flight (TOF) detector. almacgroup.com

Quantification: The high resolution of the instrument allows for the clear separation of peaks corresponding to the different isotopologues (M, M+1, M+2). The relative intensities of these peaks are used to calculate the isotopic enrichment. For this compound, the target is a dominant M+2 peak. almacgroup.comsigmaaldrich.com

The isotopic purity is typically reported as "atom % ¹³C," with values of 99% being common for commercially available products. sigmaaldrich.comsigmaaldrich.com

Analytical MethodPurposeKey Findings
High-Resolution Mass Spectrometry (HRMS) To determine the precise mass of the molecule and resolve different isotopologues. almacgroup.comresearchgate.netAllows for accurate quantification of the M, M+1, and M+2 ions to calculate the percentage of ¹³C enrichment.
Liquid Chromatography (LC) To separate the target compound from impurities before mass analysis. almacgroup.comEnsures that the measured isotopic distribution is not skewed by co-eluting contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the position of the ¹³C labels within the molecule.¹³C NMR provides information on the chemical environment of each carbon atom, confirming that labeling is present at both the methyl and nitrile positions.

Post-Synthetic Derivatization of this compound

Once synthesized, this compound serves as a valuable building block for introducing a doubly ¹³C-labeled ethylamine (B1201723) or acetic acid moiety into more complex molecules. It undergoes a variety of chemical reactions, allowing for the creation of a wide range of labeled compounds for research purposes.

Common Reactions:

Reduction: this compound can be reduced to Ethylamine-1,2-¹³C₂ using reducing agents like lithium aluminum hydride.

Oxidation/Hydrolysis: The nitrile group can be hydrolyzed to form Acetamide-1,2-¹³C₂ and subsequently Acetic acid-1,2-¹³C₂.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, providing a route to synthesize labeled ketones after hydrolysis.

These derivatization reactions are crucial for applications in metabolic studies and pharmacokinetic research. For instance, incorporating this compound into a drug candidate allows researchers to trace its metabolic fate using techniques like ¹³C NMR or mass spectrometry. It also serves as a precursor for synthesizing labeled biomolecules, enabling precise tracking of metabolic pathways.

Advanced Spectroscopic Applications of Acetonitrile 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique that utilizes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. In the context of Acetonitrile-13C2, the presence of two adjacent ¹³C nuclei, which are NMR-active with a nuclear spin of ½, gives rise to observable carbon-carbon couplings and distinct chemical shifts that are highly informative.

Elucidation of Molecular Structural Features and Dynamics

The analysis of the ¹³C NMR spectrum of this compound allows for a precise determination of its molecular characteristics. The parameters derived from the spectrum, such as chemical shifts and spin-spin coupling constants, are sensitive to the electronic environment and bonding within the molecule.

The ¹³C chemical shift is a fundamental NMR parameter that indicates the electronic environment of a carbon nucleus. In this compound, two distinct signals are observed corresponding to the methyl (-CH₃) carbon and the nitrile (-CN) carbon. The chemical shifts for these carbons can vary depending on the solvent used. sysu.edu.cncarlroth.com The nitrile carbon is significantly deshielded and appears at a much higher chemical shift value compared to the methyl carbon, a difference attributable to the triple bond and the electronegativity of the nitrogen atom. oregonstate.educompoundchem.com

Table 1: Representative ¹³C NMR Chemical Shifts of Acetonitrile (B52724) in Various Solvents

Solvent Methyl Carbon (δ ppm) Nitrile Carbon (δ ppm)
CDCl₃ 1.4 117.7
(CD₃)₂CO 1.3 118.1
(CD₃)₂SO 1.2 118.0
C₆D₆ 0.6 117.0
CD₃OD 1.5 118.5

Data compiled from various sources. sysu.edu.cncarlroth.com Note that values can be temperature and concentration-dependent.

Spin-spin coupling, or J-coupling, provides through-bond information about the connectivity of atoms. ucl.ac.uk In this compound, the one-bond coupling between the two ¹³C nuclei (¹J(CC)) is a key parameter for studying the C-C bond character. Similarly, the one-bond coupling between the methyl carbon and its attached protons (¹J(CH)) offers insights into the hybridization and substitution of the methyl group. The magnitude of these coupling constants decreases as the number of bonds separating the coupled nuclei increases. ucl.ac.uk Studies on acetonitrile enriched in carbon-13 have precisely measured these coupling constants. researchgate.net

Table 2: Spin-Spin Coupling Constants in Acetonitrile

Coupling Constant Value (Hz)
¹J(¹³C-¹³C) 56.7
¹J(¹³C-¹H) 136.2
²J(¹³C-¹H) 9.9

Values are for the gaseous phase at zero density. researchgate.net

Solvent Effects on NMR Spectroscopic Parameters

The NMR parameters of this compound, particularly chemical shifts, are sensitive to the surrounding solvent. thieme-connect.de This phenomenon, known as the solvent effect, arises from intermolecular interactions between the solute (acetonitrile) and the solvent molecules. These interactions can alter the electron density distribution within the acetonitrile molecule, leading to changes in the observed chemical shifts. thieme-connect.decapes.gov.br For instance, aromatic solvents can induce significant shifts due to their magnetic anisotropy. thieme-connect.de The chemical shift of the residual protons in deuterated acetonitrile is a well-documented parameter used for referencing in various solvents. sysu.edu.cncarlroth.com The use of different solvents can lead to notable variations in the chemical shifts of both the methyl and nitrile carbons. sysu.edu.cnresearchgate.net

Gas-Phase NMR Studies of this compound

To understand the intrinsic properties of the acetonitrile molecule, free from intermolecular interactions, gas-phase NMR studies are crucial. researchgate.netresearchgate.net By performing measurements at various pressures and extrapolating the results to zero density, it is possible to obtain NMR parameters for an isolated acetonitrile molecule. researchgate.net These gas-phase studies have provided highly accurate values for spin-spin coupling constants (¹J(CC), ¹J(CH), etc.) that can be directly compared with theoretical calculations from quantum chemistry. researchgate.netresearchgate.net Research has shown that one-bond spin-spin couplings in acetonitrile are particularly sensitive to intermolecular interactions when transitioning from the gas to the liquid phase. researchgate.net

Application as an Internal Reference or Standard in NMR Experiments

Deuterated acetonitrile (CD₃CN) is a common solvent in NMR spectroscopy. The residual signal of the non-deuterated portion (CHD₂CN) provides a convenient internal reference for calibrating the chemical shift scale. mit.edupitt.edu The ¹³C spectrum of deuterated acetonitrile typically shows a multiplet for the methyl carbon due to coupling with deuterium. mit.edupitt.edu The chemical shifts of these residual peaks have been extensively tabulated in a wide range of deuterated solvents, making acetonitrile a reliable reference standard in many NMR experiments. sysu.edu.cnepfl.chdu.edu

Mass Spectrometry (MS)

In mass spectrometry, the known mass difference between this compound and its unlabeled counterpart enables its use in a variety of sophisticated analytical techniques. It is particularly valuable as an internal standard and an isotopic tracer.

Quantitative Analysis Utilizing this compound as an Internal Standard

Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative measurements. They are compounds added in a constant amount to all samples, standards, and blanks. The signal of the analyte is then normalized to the signal of the internal standard, which corrects for variations in sample preparation and instrument response. scioninstruments.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. scioninstruments.comnih.gov This ensures they behave similarly during extraction, derivatization, and ionization, providing the most effective correction for matrix effects and other sources of error. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantitative analysis that offers high accuracy and precision. The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. rsc.org This labeled compound acts as an internal standard. The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled standard. Because the amount of the added standard is known, the concentration of the native analyte in the sample can be determined with exceptional accuracy. nih.gov

This method effectively compensates for the loss of the analyte during sample preparation and analysis, as both the labeled and unlabeled forms will be affected equally. IDMS is widely applied in various fields, including clinical chemistry for the quantification of biomarkers like cortisol in serum and in environmental analysis for the determination of organic pollutants. rsc.orgnih.gov For instance, a comparison of extraction methods for acylcarnitines in plasma utilized stable isotope dilution with tandem mass spectrometry to ensure accurate quantification. nih.gov

A key advantage of IDMS is that it does not necessarily require a traditional calibration curve based on external standards, as the quantification is based on the isotope ratio within the sample itself. rsc.org

The detection and quantification of substances at very low concentrations, known as trace analysis, is critical in fields like environmental monitoring, food safety, and toxicology. Acetonitrile is a widely used solvent in these analyses, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). chromatographyonline.com When developing methods for trace analysis, using an isotopically labeled internal standard like this compound can be invaluable.

In the analysis of per- and polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants found at trace levels, robust analytical methods are essential. nih.govresearchgate.net Studies developing methods for PFAS detection in matrices like water or dried blood spots often rely on LC-MS/MS. nih.govresearchgate.net The use of isotopically labeled standards, such as 13C-labeled PFAS compounds, is a common practice to ensure accuracy by correcting for matrix interference and variations in extraction recovery. nih.gov For example, in the analysis of PFAS migrated from food contact materials, acetonitrile was shown to be a highly efficient extraction solvent. chromatographyonline.com While not the analyte itself, using a labeled version of the primary solvent or a structurally similar compound as an internal standard is a recognized strategy.

The following table summarizes recovery rates for different extraction solvents in the trace analysis of PFAS from olive oil, highlighting the efficiency of acetonitrile.

Extraction SolventRecovery Rate (%)
Methanol~70-80
Acetonitrile:Water (1:1)Low (not suitable)
Acetonitrile:Water (3:1)~85-95
Acetonitrile >95

This table is based on data from a study on PFAS migration into food simulants, illustrating the effectiveness of acetonitrile as an extraction solvent. chromatographyonline.com

Isotopic Tracing in Metabolic and Reaction Pathway Elucidation

Isotopic tracers are molecules in which one or more atoms have been replaced by an isotope. By introducing these labeled compounds into a system, scientists can track their journey through various biological or chemical processes. nih.gov 13C-labeled molecules are extensively used in these studies because the 13C isotope is stable (non-radioactive) and can be detected by mass spectrometry. nih.govyoutube.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov 13C-MFA involves feeding cells a substrate labeled with 13C, such as [1,2-13C2]glucose. nih.govbiorxiv.org As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using mass spectrometry, researchers can deduce the active metabolic pathways and calculate the flux through them. nih.govyoutube.com

While 13C-labeled glucose and glutamine are the most common tracers, the principles of MFA can be applied with other labeled molecules. nih.govnih.gov If this compound were to be metabolized by an organism, it could theoretically be used as a tracer. The two 13C atoms would act as a signature, allowing scientists to track their incorporation into other molecules, thereby revealing the metabolic fate of the acetonitrile carbons. This approach is crucial for understanding cellular physiology in various states, such as in cancer cells, and for identifying targets for drug development. nih.gov

The table below shows examples of 13C tracers and their applications in metabolic flux analysis.

13C-Labeled TracerPrimary Application in Metabolic Pathway Analysis
[1,2-13C2]glucosePentose Phosphate Pathway (PPP) and Glycolysis nih.gov
[U-13C5]glutamineTricarboxylic Acid (TCA) Cycle nih.gov
[U-13C6]glucoseFatty Acid Synthesis nih.gov

This table illustrates common tracers used to probe specific areas of central carbon metabolism.

Understanding the step-by-step process by which a chemical reaction occurs—the reaction mechanism—is a fundamental goal of chemistry. Isotopic labeling is a classic tool for these investigations. By replacing an atom in a reactant with one of its isotopes, chemists can follow the atom's path through the reaction to the final product.

Acetonitrile is a versatile reagent and solvent in organic synthesis. mdpi.com It can participate in a variety of reactions, for example, by forming a cyanomethyl radical (•CH2CN). mdpi.com If this compound is used in such a reaction, the position of the 13C atoms in the product molecules can provide definitive evidence for a proposed mechanism. For example, it could confirm whether the carbon backbone of the acetonitrile molecule remains intact or is fragmented during the transformation.

Recent studies have explored the use of acetonitrile in cross-dehydrogenation coupling reactions and electrophotocatalytic processes. mdpi.com In one proposed mechanism, acetonitrile is activated to form an intermediate that then undergoes a [2+2] cyclization. mdpi.com Using this compound in this reaction and analyzing the product distribution with mass spectrometry would allow researchers to verify the movement of the labeled carbons, either confirming or refuting the proposed cyclization pathway.

Studies of Adduct Ion Formation in Electrospray Ionization (ESI-MS)

In Electrospray Ionization Mass Spectrometry (ESI-MS), the composition of the solvent system is a critical factor that influences the ionization process and the resulting mass spectra. Acetonitrile is a frequently used organic solvent in reversed-phase and hydrophilic interaction liquid chromatography due to its favorable properties, such as low viscosity and high elution strength. nih.gov However, its participation in the ionization process often leads to the formation of analyte-solvent clusters, known as adduct ions. While sometimes considered a complicating factor, the controlled formation and study of these adducts can provide valuable structural information and enhance analytical sensitivity. nih.govciteab.com

The use of isotopically labeled solvents, particularly this compound, has become an indispensable tool for the definitive identification and study of these adducts. By incorporating two ¹³C atoms, this compound provides a distinct mass shift of +2 Da (Daltons) for every acetonitrile molecule involved in an adduct, allowing researchers to unambiguously differentiate solvent-derived adducts from other ionic species in a complex spectrum.

Research Findings

Detailed investigations using isotopically labeled acetonitrile have confirmed its direct role in forming several types of adduct ions. These studies are crucial for understanding the gas-phase ion chemistry within the ESI source and for developing more robust quantitative methods.

One of the most common adducts observed is the protonated acetonitrile adduct, [M+ACN+H]⁺. In the analysis of various compounds, this ion can be highly abundant, sometimes even more so than the protonated molecule [M+H]⁺. nih.govnih.gov For instance, in the analysis of the antifibrinolytic agent tranexamic acid, the [M+ACN+H]⁺ ion was found to be the most abundant species in the mass spectrum under specific mobile phase conditions. nih.gov The use of this compound in such an experiment would result in a clear shift in the adduct peak, confirming its composition, as illustrated in the table below.

Ion SpeciesFormula with Unlabeled ACN (CH₃CN)Expected m/z with Unlabeled ACNFormula with Labeled ACN (¹³C₂H₃N)Expected m/z with Labeled ACN
Protonated Analyte[M+H]⁺158.25[M+H]⁺158.25
Protonated Acetonitrile Adduct[M+CH₃CN+H]⁺199.30[M+¹³C₂H₃N+H]⁺201.30
Dimer Adduct[2M+CH₃CN+H]⁺356.00[2M+¹³C₂H₃N+H]⁺358.00
Double Acetonitrile Adduct[M+2(CH₃CN)+H]⁺240.35[M+2(¹³C₂H₃N)+H]⁺244.35

Table 1: Theoretical m/z values for tranexamic acid (M, molecular weight ≈ 157.2) adducts when analyzed with standard acetonitrile (ACN) versus this compound. The +2 Da shift per incorporated labeled acetonitrile molecule provides definitive identification. Data based on findings in nih.gov.

Beyond simple protonated adducts, research using isotopically labeled acetonitrile has been instrumental in elucidating more complex and unusual adduct formation pathways. A notable example is the formation of an ethylamine (B1201723) adduct, [M+C₂H₅NH₂+H]⁺. It was proposed and later confirmed through experiments with deuterated acetonitrile (CD₃CN) that ethylamine can be formed via the electrochemical reduction of acetonitrile within the ESI source. nih.gov This adduct, with a mass of [M+46]⁺, could be mistaken for a different compound or a complex salt adduct. Using this compound would similarly confirm the origin of this adduct; the resulting ethylamine would incorporate the two ¹³C atoms, leading to an [M+¹³C₂H₅NH₂+H]⁺ ion and a predictable mass shift.

AnalyteObserved Adduct TypeIon with Unlabeled ACNExpected m/z Shift with Acetonitrile-¹³C₂Conclusion from Isotopic Labeling
Simple AlcoholsProtonated Acetonitrile Adduct[M+ACN+H]⁺, [M+2ACN+H]⁺+2 Da per ACNConfirms direct solvent clustering. citeab.comnih.gov
Various LipidsEthylamine Adduct[M+C₂H₅NH₂+H]⁺+2 DaProves the adduct originates from the reduction of the acetonitrile solvent. nih.gov
Contaminants (e.g., Copper)Metal-Solvent Adduct[Cu+ACN+H₂O]⁺+2 DaIdentifies solvent involvement in metal adduct formation. rsc.org

Table 2: Summary of research findings on different adduct types studied using isotopically labeled acetonitrile. The consistent mass shift confirms the incorporation of the solvent into the detected ion.

These studies underscore the power of this compound as a mechanistic probe in ESI-MS. It allows researchers to confidently identify solvent-related ions, understand their formation mechanisms, and prevent potential misidentification of analytes, thereby improving the accuracy and reliability of mass spectrometry-based analyses. nih.gov

Acetonitrile 13c2 As a Key Building Block in Advanced Organic Synthesis

Strategic Use in Constructing Complex Molecular Architectures

The introduction of the ¹³C₂ unit from Acetonitrile-13C2 into larger molecules is a critical strategy for creating complex, labeled structures. This is particularly valuable in fields such as drug discovery and metabolomics, where tracking the metabolic fate of a molecule is essential. The two-carbon backbone of this compound can be incorporated into a variety of molecular scaffolds, providing a distinct isotopic signature that can be readily detected by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

One notable application is in the synthesis of isotopically labeled DNA building blocks. nih.gov For instance, the synthesis of ¹³C-modified DNA phosphoramidites allows for site-specific labeling of DNA constructs. nih.gov This enables detailed NMR studies to investigate the structural dynamics of DNA, such as the exchange processes in DNA hairpins involved in the HIV replication cycle. nih.gov The ability to introduce a two-carbon label provides a powerful tool for probing the intricate conformational changes that govern the biological function of nucleic acids.

Furthermore, the versatility of this compound as a synthon is rooted in the reactivity of both its carbon and nitrogen atoms. The methyl group's protons are acidic enough to be removed by a strong base, generating a nucleophilic cyanomethyl anion. youtube.com This anion can then participate in various carbon-carbon bond-forming reactions, effectively transferring the ¹³C₂ unit into a new molecular framework.

Role in Stereoselective and Regioselective Synthetic Pathways

While this compound itself does not directly control the stereochemical or regiochemical outcome of a reaction, its use as a labeled synthon is crucial for elucidating the mechanisms of stereoselective and regioselective transformations. numberanalytics.com By tracing the precise location of the ¹³C-labeled carbon atoms in the final products, chemists can gain a deeper understanding of the reaction pathways that lead to the preferential formation of one stereoisomer or regioisomer over others.

For example, in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules, achieving the correct regioselectivity is paramount. mdpi.com Acetonitrile (B52724) can act as a nitrogen source in these syntheses. mdpi.com Employing this compound in such reactions allows researchers to follow the journey of the labeled carbon atoms through the reaction sequence, providing definitive evidence for the proposed mechanism. This knowledge is then used to optimize reaction conditions to favor the desired isomer.

Similarly, in stereoselective reactions, such as the copper-catalyzed addition of amines to alkenes to form chiral saturated heterocycles, the mechanism can be complex, involving various intermediates. nih.gov The use of isotopically labeled starting materials like this compound would be instrumental in distinguishing between different potential mechanistic pathways, thereby aiding in the development of more efficient and selective catalysts and reaction protocols.

Electrochemical Conversions and Radical Reactions Involving this compound

Electrochemical methods offer a green and efficient alternative to traditional chemical transformations. Acetonitrile is an excellent solvent for electrochemical reactions due to its high polarity and wide electrochemical window. mdpi.comresearchgate.net More importantly, it can also serve as a reactant, providing a source of carbon or nitrogen atoms. mdpi.com The use of this compound in these reactions is particularly insightful for mechanistic studies.

Electrochemical activation of the C-H bond in the methyl group of acetonitrile can generate the •CH₂CN radical. researchgate.net This radical can then participate in a variety of coupling reactions. By using this compound, the fate of this two-carbon radical species can be tracked, confirming its incorporation into the final product. For instance, in the electrochemical oxidative cross-coupling of acetonitrile with thiophenol to form tetrasubstituted olefins, isotopic labeling would provide unambiguous proof of the reaction mechanism. researchgate.net

Radical reactions are fundamental in organic synthesis, and this compound can be a valuable tool for studying these processes. wikipedia.org The trapping of radical intermediates is a common technique to elucidate reaction mechanisms. If a reaction is suspected to proceed via a cyanomethyl radical, conducting the reaction with this compound and analyzing the trapped adduct by mass spectrometry would confirm the involvement of this species.

Development of Novel ¹³C-Labeled Synthetic Reagents and Intermediates

This compound is a precursor for the synthesis of a wide array of other ¹³C-labeled reagents and intermediates, significantly expanding the toolbox for isotopic labeling. nih.gov These newly synthesized labeled compounds can then be used in a multitude of applications, from metabolic research to materials science.

A versatile approach to creating ¹³C₂-labeled building blocks starts with the conversion of ¹³C elemental carbon to calcium carbide (Ca¹³C₂), which is then used to produce ¹³C₂-acetylene. nih.gov This labeled acetylene (B1199291) is a universal building block for a vast number of organic transformations, leading to labeled alkynes, vinyl derivatives, polymers, and pharmaceuticals. nih.gov While this method starts from elemental carbon, the concept of a universal ¹³C₂ building block is central to the utility of compounds like this compound.

The development of procedures to convert commercially available labeled starting materials into more complex, stable, and versatile labeled precursors is an active area of research. For example, large-scale syntheses have been developed to produce ¹³C-labeled 2-(phenylthio)acetic acid from precursors like [¹³C]-methanol and ¹³CO₂. This labeled thioether can then be used to synthesize other important labeled molecules like acrylic acid and methacrylic acid. Similarly, this compound can be envisioned as a starting point for a variety of other valuable ¹³C-labeled intermediates.

The following table showcases examples of ¹³C-labeled reagents and the types of molecules they can be used to synthesize, illustrating the broad utility of isotopic labeling in organic chemistry.

Labeled Reagent/IntermediateApplication/Synthesized Molecule Type
6-¹³C-modified pyrimidine (B1678525) phosphoramiditesSite-specific labeling of DNA for NMR studies of structural dynamics. nih.gov
8-¹³C purine (B94841) DNA phosphoramiditesProbing equilibrium dynamics in G-quadruplex DNA structures. nih.gov
¹³C₂-AcetyleneUniversal building block for labeled alkynes, polymers, and pharmaceuticals. nih.gov
2-(Phenylthio)[1,2-¹³C₂]acetic acidPrecursor for ¹³C-labeled acrylic acid and methacrylic acid.
¹³C-labeled Carnosine AnaloguesInternal standards for quantitative mass spectrometry in biological samples.

Computational and Theoretical Chemistry Investigations of Acetonitrile 13c2

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Parameters

Quantum chemical calculations are fundamental in determining the electronic structure of molecules, which in turn dictates their physical and chemical properties. For Acetonitrile-13C2, these calculations can provide detailed information about its electronic distribution, energy levels, and spectroscopic characteristics.

Geometry optimizations and harmonic vibrational frequency calculations are commonly performed using various levels of theory, such as Density Functional Theory (DFT) methods like M06-2X, often in conjunction with basis sets like 6-31G(2df,p). colorado.edu More accurate calculations for properties like nuclear magnetic shielding constants may employ higher-level methods such as coupled-cluster singles and doubles with perturbative corrections for triple excitations [CCSD(T)] and larger basis sets. researchgate.net

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants is a key application of quantum chemical calculations for isotopically labeled compounds. For this compound, theoretical calculations can predict the 13C NMR chemical shifts for both the methyl and cyanide carbons, as well as the one-bond 13C-13C coupling constant (1J(CC)) and the one-bond 13C-1H coupling constant (1J(CH)). researchgate.net

Experimental gas-phase NMR studies of this compound have shown that 13C chemical shifts and one-bond coupling constants like 1J(CH) and 1J(CC) are linearly dependent on solvent density. researchgate.net Extrapolation of these experimental measurements to the zero-density limit allows for the determination of NMR parameters for an isolated molecule, which can then be used to verify the accuracy of ab initio calculations. researchgate.netresearchgate.net

Theoretical calculations of nuclear magnetic shielding constants, which are directly related to chemical shifts, can achieve near-quantitative accuracy when using appropriate methods and basis sets, and by including vibrational averaging. researchgate.net However, the accuracy of these predictions is highly dependent on the quality of the molecular equilibrium geometry used in the calculations. nih.gov

Coupling constants, denoted by J, represent the interaction between nuclear spins and are measured in Hertz (Hz). pharmatutor.org Unlike chemical shifts, coupling constant values are independent of the applied magnetic field strength and are determined by the molecular structure, including the number and type of intervening bonds and the spatial arrangement of nuclei. pharmatutor.orglibretexts.org Calculations of coupling constants, particularly vicinal coupling constants (3J) which depend on dihedral angles, are valuable for conformational analysis. conflex.co.jpnih.gov

Analysis of Molecular Geometry and Conformational States

Quantum chemical calculations are also used to analyze the molecular geometry and conformational states of molecules. auremn.org.brethz.ch Geometry optimizations determine the most stable arrangement of atoms in a molecule. colorado.edu For this compound, these calculations provide precise bond lengths, bond angles, and dihedral angles.

While acetonitrile (B52724) is a relatively rigid linear molecule around the C-C≡N axis, the methyl group can rotate. Theoretical calculations can explore the potential energy surface associated with this rotation to identify any distinct conformational minima, although for a simple molecule like acetonitrile, the barrier to rotation is expected to be low. Conformational analysis using theoretical methods often involves constructing potential energy surfaces by varying dihedral angles and identifying minima corresponding to stable conformers. auremn.org.br

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in solution and investigating solvent-solute interactions. researchgate.netnih.govprace-ri.eu These simulations track the motion of atoms and molecules over time, providing insights into dynamic processes and the influence of the solvent environment on the solute.

For this compound, MD simulations can be used to model its interactions with various solvents, including water and other organic liquids. These simulations can help understand how the solvent molecules arrange around this compound, the strength and nature of these interactions (e.g., dipole-dipole interactions, hydrogen bonding), and their effect on the solute's properties and behavior. researchgate.netultrasonicsindia.orgrsc.org

MD simulations can reveal details about solvent-mediated interactions and the distribution of solvent molecules around a solute. researchgate.netcore.ac.uk Studies using MD simulations have investigated the interactions of acetonitrile with ions and proteins in nonaqueous environments, highlighting the role of acetonitrile as a solvent and its interaction preferences with charged species. researchgate.net

Theoretical Modeling of Isotopic Effects in Chemical Reactions and Processes

Theoretical modeling is essential for understanding isotopic effects in chemical reactions and processes. Isotopic substitution, as in this compound compared to natural abundance acetonitrile, can subtly alter molecular vibrations, zero-point energies, and reaction pathways, leading to kinetic and equilibrium isotopic effects. nmrs.io

Theoretical calculations can predict how the substitution of 12C with 13C affects the vibrational frequencies of this compound. These changes in vibrational modes influence the thermodynamic properties and reaction rates compared to the unlabeled compound. Theoretical models can quantify these effects, providing a deeper understanding of reaction mechanisms and the role of isotopic substitution in experimental studies, such as those using isotopically labeled internal standards in analytical chemistry. nih.govthermofisher.com

Prediction of Intermolecular Interactions and Adduct Stabilities

Theoretical methods are employed to predict intermolecular interactions and the stability of adducts formed by this compound. colorado.edunih.govbiorxiv.org These interactions can range from weak van der Waals forces to stronger interactions like hydrogen bonding or the formation of covalent adducts.

Quantum chemical calculations can be used to calculate the interaction energies between this compound and other molecules, providing insights into the strength and nature of these interactions. This is particularly relevant in studies involving complex formation, such as the formation of solvent adducts observed in mass spectrometry. nih.govnih.govrsc.org

For example, theoretical calculations have been used to study the stability and structure of protonated acetonitrile adducts with other molecules, helping to identify the most stable forms of these species. nih.gov These calculations can also explore other types of intermolecular interactions, such as π-hole interactions, which have been observed with acetonitrile in crystal structures and can be investigated computationally. rsc.org

Computational studies can also predict the stability of various potential adducts, providing valuable information for identifying and characterizing reaction products or intermediates in experimental studies. colorado.edunih.gov

Future Perspectives and Emerging Research Avenues

Integration of Acetonitrile-13C2 Applications with Multi-Omics Research

Multi-omics research, which integrates data from multiple biological layers such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly prevalent for a holistic understanding of biological systems biocommons.org.austandardbio.comislets.ca. This compound is poised to play a significant role in metabolomics, a key component of multi-omics studies. Stable isotope labeling, including the use of 13C-labeled compounds, is a powerful strategy for tracing metabolic pathways and quantifying metabolites ckisotopes.comnih.gov. By using this compound in metabolic labeling experiments, researchers can track the incorporation of the labeled carbon atoms into various metabolites, providing detailed information about metabolic fluxes and alterations under different conditions. This is particularly valuable when studying complex biological processes or responses to stimuli. The integration of this metabolic information, obtained through techniques like LC-MS with 13C tracing, with data from other omics layers can provide a more comprehensive picture of cellular states and biological mechanisms biocommons.org.aubiorxiv.org.

Advancements in Analytical Methodologies for Enhanced Sensitivity and Resolution

The future of this compound applications is closely linked to ongoing advancements in analytical methodologies, particularly in mass spectrometry and NMR spectroscopy americanpharmaceuticalreview.comuliege.be. Improving the sensitivity and resolution of these techniques will enhance the ability to detect and quantify this compound and its labeled metabolites or reaction products, even at low concentrations or in complex biological matrices americanpharmaceuticalreview.com. Innovations in mass spectrometry, such as high-resolution MS and improved ion sources, are continuously lowering detection limits and increasing specificity americanpharmaceuticalreview.comsigmaaldrich.com. For NMR spectroscopy, advancements in solid-state NMR and hyperpolarization techniques are improving sensitivity and enabling the study of larger and more complex molecules nih.govrsc.orgpnas.org. These analytical improvements will broaden the applicability of this compound in various research areas, allowing for more detailed investigations and the analysis of challenging samples.

Development of New Isotopic Labeling Strategies and Derivatives for Specialized Applications

The development of novel isotopic labeling strategies utilizing this compound is an emerging area. This could involve synthesizing new derivatives of acetonitrile (B52724) containing the 13C2 label or incorporating the 13C2 unit into other molecules for specific research purposes. For instance, this compound can serve as a precursor for synthesizing other 13C-labeled compounds, which can then be used as internal standards in quantitative analysis or as probes in metabolic studies mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. Future research may focus on developing straightforward and efficient methods for synthesizing a wider range of 13C2-labeled molecules starting from this compound, opening up new possibilities for its application in diverse fields.

Expansion into Novel Domains of Chemical and Biochemical Research

The unique characteristics of this compound, particularly its isotopic enrichment, lend themselves to expansion into novel domains of chemical and biochemical research. Beyond its established uses in NMR and MS, this compound could find applications in areas such as reaction mechanism elucidation, where tracking the fate of specific carbon atoms is crucial. It could also be valuable in studying enzyme kinetics and protein-ligand interactions by providing isotopically labeled probes. As research into complex biological systems and intricate chemical processes continues to evolve, the demand for specific and traceable molecular tools like this compound is likely to increase, driving its application in previously unexplored areas.

Q & A

Basic Research Questions

Q. How is isotopic purity of Acetonitrile-13C<sup>13</sup>C validated in synthetic chemistry applications?

  • Methodological Answer : Isotopic purity is typically quantified using nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) and mass spectrometry (MS). For NMR, the absence of unlabeled carbon signals at δ ~1.3 ppm (methyl group) and δ ~118 ppm (nitrile carbon) confirms purity. Mass spectrometry (e.g., GC-MS or LC-MS) should show a molecular ion peak at m/z 44 (for [13C2]-acetonitrile) instead of m/z 41 for unlabeled acetonitrile. Calibration against certified reference materials (CRMs) from agencies like NIST ensures accuracy .

Q. What are the optimal storage conditions for Acetonitrile-13C<sup>13</sup>C to prevent isotopic exchange or degradation?

  • Methodological Answer : Store in airtight, chemically inert containers (e.g., amber glass vials with PTFE-lined caps) under inert gas (argon or nitrogen) at –20°C. Monitor for moisture ingress using Karl Fischer titration, as hydrolysis can lead to isotopic exchange. Regular stability testing via NMR or IR spectroscopy is recommended to detect decomposition products like acetic acid-13C or ammonia-13C .

Q. Which spectroscopic techniques are most effective for characterizing Acetonitrile-13C<sup>13</sup>C in reaction mixtures?

  • Methodological Answer :

  • FT-IR : Peaks at ~2253 cm⁻¹ (C≡N stretch) and ~1375 cm⁻¹ (C-H bend in CH3 group) confirm functional groups.
  • Raman Spectroscopy : The nitrile stretch (~2250 cm⁻¹) is distinct from solvent backgrounds.
  • GC-MS with Isotopic Dilution : Quantifies trace impurities using deuterated internal standards.
    Cross-validate results with theoretical vibrational frequencies from computational tools (e.g., Gaussian) to resolve ambiguities .

Advanced Research Questions

Q. How can experimental designs using Acetonitrile-13C<sup>13</sup>C address contradictions in kinetic isotope effect (KIE) studies?

  • Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. To resolve this:

Control Experiments : Compare KIE in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to isolate solvent interactions.

Isotopic Labeling in Multiple Positions : Use dual-labeled (¹³C and ¹⁵N) acetonitrile to decouple electronic vs. steric isotope effects.

Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate experimental KIE values.
Document discrepancies using error propagation analysis per ASTM E2655 guidelines .

Q. What strategies ensure reproducibility when integrating Acetonitrile-13C<sup>13</sup>C into metabolic flux analysis (MFA) studies?

  • Methodological Answer :

  • Tracer Design : Use >99% isotopic purity to minimize background noise in LC-MS/MS data.
  • Quenching Protocols : Rapidly cool cell cultures to –80°C to halt enzymatic activity, preserving isotopic distribution.
  • Data Normalization : Apply correction factors for natural abundance ¹³C (1.1%) using software like OpenMebius or INCA.
    Publish raw isotopomer distributions and computational workflows in supplemental materials to enable replication .

Q. How can researchers resolve discrepancies between experimental and theoretical vibrational frequencies for Acetonitrile-13C<sup>13</sup>C?

  • Methodological Answer : Discrepancies often stem from anharmonicity or solvent interactions. Mitigation steps include:

High-Level Computational Methods : Use CCSD(T)/aug-cc-pVTZ for anharmonic corrections.

Solvent-Phase Simulations : Employ polarizable continuum models (PCM) in Gaussian or ORCA to account for dielectric effects.

Experimental Validation : Compare gas-phase IR data (from supersonic jet spectroscopy) with solution-phase results.
Report confidence intervals for frequencies (±5 cm⁻¹) and statistical significance (p < 0.05) per IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.